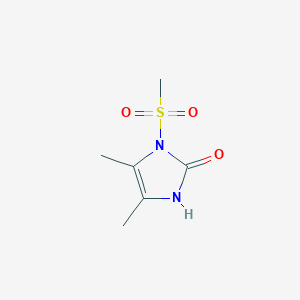![molecular formula C24H33N3O2 B10867990 11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10867990.png)
11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzo-diazepine family. This compound is notable for its potential pharmacological properties, particularly in the realm of central nervous system (CNS) activity. It is structurally characterized by a dibenzo-diazepine core with various substituents that contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one typically involves multiple steps:
Formation of the Dibenzo-diazepine Core: The initial step involves the cyclization of appropriate precursors to form the dibenzo-diazepine core. This can be achieved through a condensation reaction between an ortho-diamine and a diketone under acidic or basic conditions.
Introduction of Substituents: The ethyl and dimethyl groups are introduced via alkylation reactions. For instance, ethylation can be performed using ethyl halides in the presence of a strong base like sodium hydride.
Attachment of the Piperidinoethyl Group: The piperidinoethyl moiety is typically introduced through a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with an appropriate electrophile, such as a halogenated ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings and the piperidinoethyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the specific substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo-diazepines and their derivatives.
Biology
Biologically, this compound is of interest due to its potential CNS activity. It has been investigated for its anxiolytic and antioxidant properties .
Medicine
In medicine, the compound’s potential as an anxiolytic agent has been explored. It has shown promise in preclinical studies for its ability to modulate GABA receptors, which are crucial for CNS function .
Industry
Industrially, the compound could be used as a precursor for the synthesis of other pharmacologically active molecules. Its unique structure makes it a valuable starting material for drug development.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with GABA receptors in the CNS. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to anxiolytic and sedative effects. The exact molecular pathways involved include modulation of ion channel activity and neurotransmitter release.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another member of the benzodiazepine family, widely used as an anxiolytic and sedative.
Lorazepam: Similar in structure and function, used for its anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects.
Uniqueness
11-Ethyl-3,3-dimethyl-10-(2-oxo-2-piperidinoethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct pharmacological properties. Its combination of ethyl, dimethyl, and piperidinoethyl groups differentiates it from other benzodiazepines, potentially offering a different profile of activity and side effects.
Propiedades
Fórmula molecular |
C24H33N3O2 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
6-ethyl-9,9-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C24H33N3O2/c1-4-19-23-18(14-24(2,3)15-21(23)28)25-17-10-6-7-11-20(17)27(19)16-22(29)26-12-8-5-9-13-26/h6-7,10-11,19,25H,4-5,8-9,12-16H2,1-3H3 |
Clave InChI |
BRLWVABCSOBCIZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1CC(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10867910.png)
![methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(6-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10867919.png)
![2,4-Dichloro-N-[2-(piperidine-1-carbonyl)-phenyl]-benzamide](/img/structure/B10867945.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10867951.png)
![2-Chloro-6-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B10867959.png)
![4-(dimethylamino)-N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10867966.png)
![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-5-chlorothiophene-2-carboxylate](/img/structure/B10867973.png)
![2,3,8,9-tetrahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidine-6,10(1H,7H)-dione](/img/structure/B10867974.png)
![10-(4-chlorobenzoyl)-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867979.png)
![Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10867985.png)
![2-{[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10867999.png)


![10-(4-Chlorobenzoyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10868011.png)
